![molecular formula C3H2Cl4 B3031152 1-Propene, 2,3,3,3-tetrachloro- CAS No. 16500-91-7](/img/structure/B3031152.png)
1-Propene, 2,3,3,3-tetrachloro-
Overview
Description
“1-Propene, 2,3,3,3-tetrachloro-” is a chemical compound with the molecular formula C3H2Cl4 . It is also known by other names such as “Propene, 1,2,3,3-tetrachloro-”, “1,2,3,3-Tetrachloro-1-propene”, and "1,2,3,3-Tetrachloropropene" .
Molecular Structure Analysis
The molecular structure of “1-Propene, 2,3,3,3-tetrachloro-” can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is JUGQRTGGLWOBPG-UPHRSURJSA-N .
Physical And Chemical Properties Analysis
“1-Propene, 2,3,3,3-tetrachloro-” has a boiling point of 54-55 °C (Press: 30 Torr) and a density of 1.5099 g/cm3 . Its molecular weight is 179.86 .
Scientific Research Applications
Reaction with SbF3
1-Propene, 2,3,3,3-tetrachloro- reacts with SbF3 to form 1,2-dichloro-3,3-difluoro-1-propene. This reaction involves the intermediate formation of the 1,2,3-trichloropropenylium ion. The reaction's specifics were elucidated using fluorination and degradation studies involving carbon-14 labeling (Boberg & Voss, 1976).
Atmospheric Reactions
The atmospheric reactions of compounds like cis- and trans-1,3-dichloropropene, related to 1-Propene, 2,3,3,3-tetrachloro-, have been studied. These compounds, used as insecticide fumigants, undergo reactions with ozone (O3) and hydroxyl (OH) radicals. The study provided insights into their atmospheric lifetimes and reaction mechanisms, essential for understanding their environmental impact (Tuazon et al., 1984).
Synthesis of Polychloro Dialkyl Sulfides
Research on the addition of ethane- and 2-chlor-1-propane-sulfenyl chlorides to 3,3,3-trichloropropene, a related compound, led to the formation of polychloro dialkyl sulfides. These findings are significant for the synthesis of such compounds, showing the versatility of chloropropenes in chemical reactions (Freĭdlina et al., 1960).
Synthesis of Aromatic Compounds
The condensation of 1,1,3-trichloro-1-propene with various aromatic compounds, in the presence of aluminum chloride or antimony pentachloride, led to the synthesis of specific aromatic compounds. This demonstrates another chemical application of chlorinated propenes in synthesizing complex organic structures (Freĭdlina et al., 1959).
Molecular Structure Studies
The molecular structure of 3-chloro-2-chloromethyl-1-propene, closely related to 1-Propene, 2,3,3,3-tetrachloro-, has been extensively studied. Electron diffraction in the gas phase provided insights into its molecular structure and potential conformers, contributing to a deeper understanding of the structural aspects of these compounds (Shen, 1979).
Kinetic Separation Studies
Investigations into the kinetic separation of propene and propane using metal-organic frameworks revealed significant selectivity based on pore apertures and crystallite aspect ratios. This research highlights the potential for using chlorinated propenes in advanced separation technologies (Lee et al., 2011).
Safety and Hazards
The safety symbols for “1-Propene, 2,3,3,3-tetrachloro-” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) include GHS07 . The hazard statements include H302+H312+H332-H315-H319-H335 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin irritation, serious eye irritation, and respiratory irritation .
properties
IUPAC Name |
2,3,3,3-tetrachloroprop-1-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl4/c1-2(4)3(5,6)7/h1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUUGVDRLWLNGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(Cl)(Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343285 | |
Record name | 1-Propene, 2,3,3,3-tetrachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16500-91-7 | |
Record name | 1-Propene, 2,3,3,3-tetrachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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